molecular formula C10H10FNS B8773296 2-(5-Fluoro-1-benzothiophen-3-yl)ethan-1-amine

2-(5-Fluoro-1-benzothiophen-3-yl)ethan-1-amine

Cat. No.: B8773296
M. Wt: 195.26 g/mol
InChI Key: DCKUVWFBBMKMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C10H10FNS

Molecular Weight

195.26 g/mol

IUPAC Name

2-(5-fluoro-1-benzothiophen-3-yl)ethanamine

InChI

InChI=1S/C10H10FNS/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4,12H2

InChI Key

DCKUVWFBBMKMPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanolic ammonia solution (15 mL) and thiophene solution (1 mL) were added to Raney Ni (5 g) taken in a reaction flask. This was followed by the addition of (5-Fluoro-benzo[b]thiophen-3-yl)-acetonitrile (I-45b: 700 mg, 3.66 mmol) in methanolic ammonia solution (15 mL) at 0° C. The resulting reaction mass was stirred at 10° C. overnight under hydrogen atmosphere. The reaction was monitored by TLC (5% methanol in chloroform). The reaction mass was filtered, washed with methanol and the filtrate was concentrated under reduced pressure to afford 500 mg of the crude product which was used for the next step without further purification. LCMS: 92.76%, m/z=196.1 (M+1)
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 g
Type
catalyst
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

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